

BP Fluor 532 Maleimide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *BP Fluor 532 Maleimide*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **BP Fluor 532 Maleimide**, a thiol-reactive fluorescent dye. The information is intended to equip researchers and scientists in the field of drug development and molecular biology with the necessary knowledge for its effective utilization in experimental settings.

Core Chemical and Physical Properties

BP Fluor 532 Maleimide is a bright, water-soluble, and photostable yellow-fluorescent dye.^[1]^[2]^[3] Its fluorescence emission is notably insensitive to pH changes within the range of 4 to 10.^[1]^[2]^[3] The maleimide functional group enables its primary application in bioconjugation, specifically for labeling biomolecules containing free thiol (sulfhydryl) groups, such as cysteine residues in proteins.^[2]

Chemical Structure and Identity

The fundamental characteristics of **BP Fluor 532 Maleimide** are summarized in the table below.

Property	Value
IUPAC Name	5-(4-((5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)pentyl)carbamoyl)phenyl)-2,3,3,7,7,8-hexamethyl-10-sulfo-2,3,7,8-tetrahydro-1H-pyrano[3,2-f:5,6-f']diindol-9-ium-12-sulfonate[1]
CAS Number	890928-51-5[1]
Chemical Formula	C ₃₉ H ₄₂ N ₄ O ₁₀ S ₂ [1]
Molecular Weight	790.90 g/mol [1][2]
Synonyms	AF532 Maleimide, APDye 532 Maleimide[1]

Spectral and Physicochemical Properties

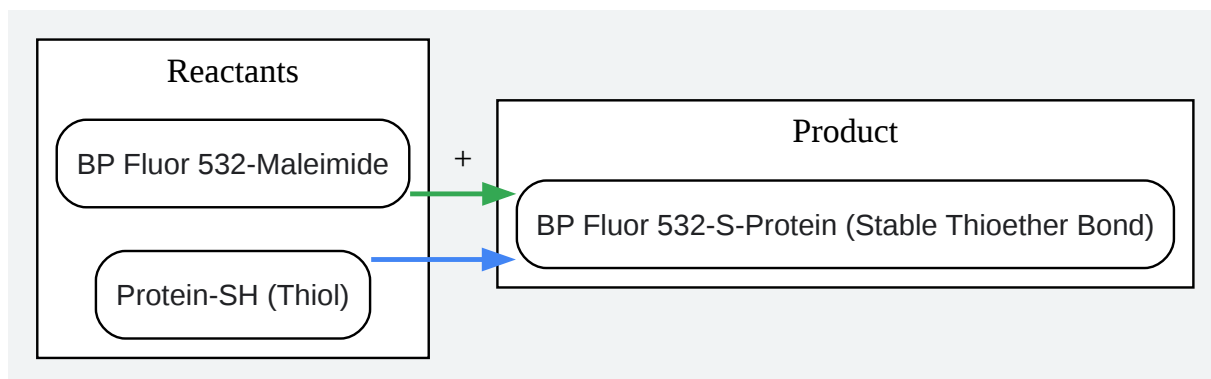
The spectral properties of BP Fluor 532 make it a versatile tool for fluorescence-based detection methods. Its excitation is well-suited for the frequency-doubled Nd:YAG laser line.[2][3][4][5]

Property	Value
Excitation Maximum (λ_{ex})	~530-532 nm[2][3][6][7]
Emission Maximum (λ_{em})	~554-555 nm[2][3][6][7]
Extinction Coefficient	~78,000 - 81,000 cm ⁻¹ M ⁻¹ [2][5][7]
Fluorescence Quantum Yield	~0.6[6]
Solubility	Water, DMSO, DMF[2][5][7]
Storage Conditions	-20°C, protected from light and moisture[1][2][3][5][7]

Thiol-Maleimide Conjugation Chemistry

The core of **BP Fluor 532 Maleimide**'s utility lies in the highly specific and efficient reaction between its maleimide group and a thiol group. This reaction, a Michael addition, forms a stable covalent thioether bond.[8][9]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3][9] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines. This selectivity allows for the targeted labeling of cysteine residues in proteins with minimal off-target reactions.



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Thiol-Maleimide Conjugation Reaction.

Experimental Protocols

The following section outlines a detailed methodology for labeling proteins with **BP Fluor 532 Maleimide**. This protocol is a general guideline and may require optimization for specific proteins and applications.

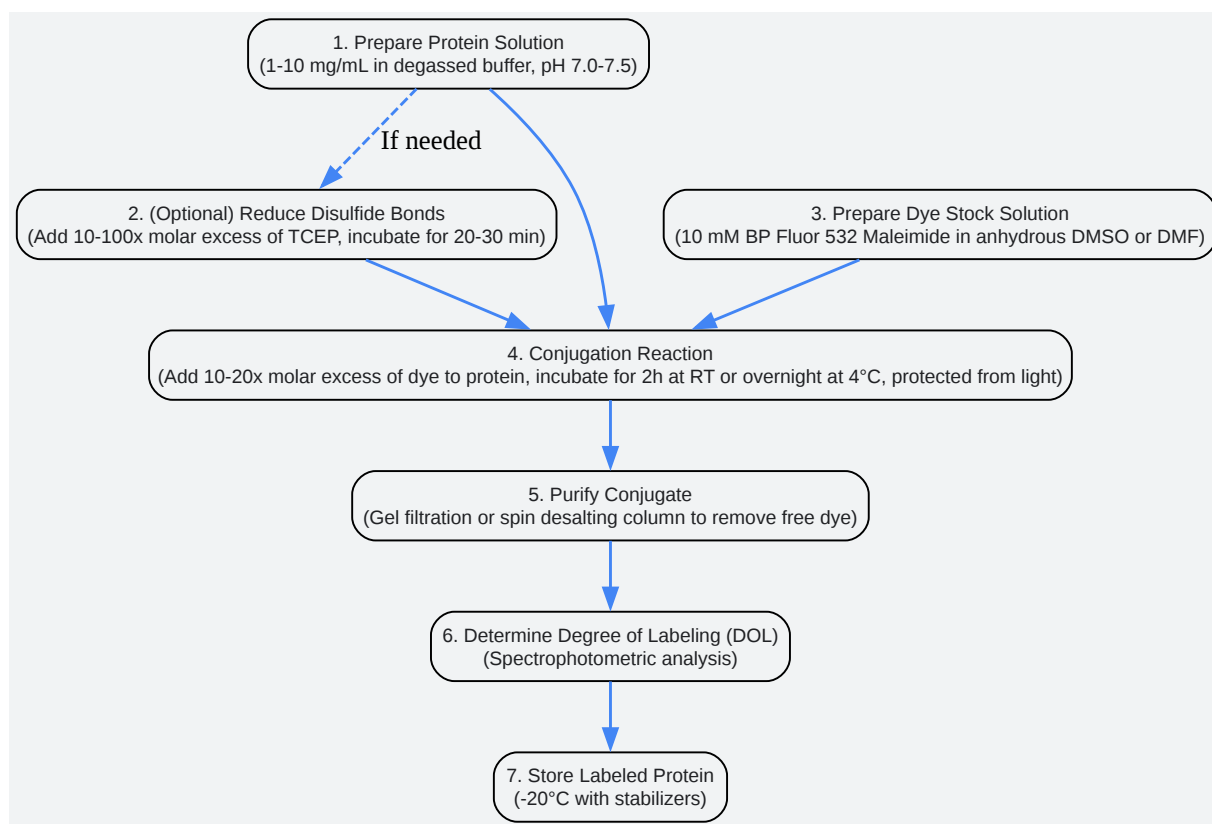
Materials and Reagents

- Protein to be labeled (containing free thiol groups)
- **BP Fluor 532 Maleimide**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5). The buffer should be degassed and free of any thiol-containing compounds.[1][9]
- (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

- Purification column: Gel filtration column (e.g., Sephadex G-25) or spin desalting column.[\[4\]](#)
[\[8\]](#)

Experimental Workflow

The overall workflow for protein labeling with **BP Fluor 532 Maleimide** can be summarized in the following steps:



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Experimental Workflow for Protein Labeling.

Step-by-Step Procedure

- Prepare the Protein Solution: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.[1][9]
- (Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10- to 100-fold molar excess of TCEP to the protein solution.[1][10] Incubate for 20-30 minutes at room temperature. TCEP is recommended as it does not need to be removed before adding the maleimide dye. If DTT is used, it must be removed by dialysis or desalting before proceeding.[3]
- Prepare the Dye Stock Solution: Immediately before use, dissolve the **BP Fluor 532 Maleimide** in anhydrous DMSO or DMF to a concentration of 10 mM.[8] Vortex briefly to ensure the dye is fully dissolved.
- Conjugation Reaction: While gently stirring or vortexing the protein solution, add the dye stock solution to achieve a 10- to 20-fold molar excess of dye to protein.[8] Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[8][10]
- Purification of the Conjugate: Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or a spin desalting column.[4][8] Elute with the reaction buffer. The first colored band to elute will be the protein-dye conjugate.
- Determine the Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically. Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorbance maximum of the dye (~532 nm). The DOL can be calculated using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[10]
- Storage of the Labeled Protein: For short-term storage (up to one week), keep the conjugate at 2-8°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C. Adding a stabilizer such as BSA (5-10 mg/mL) can also be beneficial.

Applications

The bright and stable fluorescence of BP Fluor 532, combined with the specific thiol-reactivity of the maleimide group, makes this dye suitable for a wide range of applications in biological research and drug development, including:

- **Fluorescence Microscopy:** Imaging the localization and dynamics of labeled proteins within cells and tissues.
- **Flow Cytometry:** Identifying and quantifying cell populations based on the presence of a labeled protein.[3][4][5]
- **Protein Labeling for Immunoassays:** Creating fluorescently labeled antibodies and other proteins for use in various assay formats.[3][5]
- **Biomolecule Tracking:** Following the trafficking and fate of labeled biomolecules in living systems.
- **Antibody-Drug Conjugates (ADCs):** While not a direct therapeutic, the principles of maleimide conjugation are fundamental to the construction of ADCs, where a cytotoxic drug is linked to an antibody.[2]

Conclusion

BP Fluor 532 Maleimide is a robust and versatile tool for the fluorescent labeling of thiol-containing biomolecules. Its favorable spectral properties, high water solubility, and the specific reactivity of the maleimide group provide researchers with a reliable method for a variety of applications in life sciences and drug discovery. The detailed protocols and workflow presented in this guide offer a solid foundation for the successful implementation of this fluorescent probe in experimental designs.

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